2,4-Dichloro-5-(pyridin-4-yl)pyrimidine
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Overview
Description
2,4-Dichloro-5-(pyridin-4-yl)pyrimidine is a chemical compound with the molecular formula C9H5Cl2N3 and a molecular weight of 226.06 g/mol. This compound belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds similar to pyridine and benzene. Pyrimidines are essential components of nucleic acids, such as DNA and RNA, and play a crucial role in various biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-5-(pyridin-4-yl)pyrimidine typically involves the following steps:
Chlorination: The starting material, pyrimidine, undergoes chlorination to introduce chlorine atoms at the 2 and 4 positions.
Substitution Reaction: The pyrimidine ring is then substituted with a pyridin-4-yl group at the 5 position through a nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is carried out using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of specific catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions: 2,4-Dichloro-5-(pyridin-4-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to convert the compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and halides are used in substitution reactions.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the compound.
Reduction Products: Reduced forms of the compound.
Substitution Products: Derivatives with different functional groups.
Scientific Research Applications
2,4-Dichloro-5-(pyridin-4-yl)pyrimidine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, such as anti-inflammatory and anticancer properties.
Medicine: It is investigated for its use in developing new pharmaceuticals and therapeutic agents.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2,4-Dichloro-5-(pyridin-4-yl)pyrimidine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
2,4-Dichloro-5-(pyridin-4-yl)pyrimidine is compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
2,4-Dichloro-5-(pyridin-3-yl)pyrimidine: Similar structure but with a different position of the pyridinyl group.
2,4-Dichloropyrimidine: Lacks the pyridinyl group, resulting in different chemical properties and reactivity.
Properties
IUPAC Name |
2,4-dichloro-5-pyridin-4-ylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2N3/c10-8-7(5-13-9(11)14-8)6-1-3-12-4-2-6/h1-5H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQUFMFXHPNTTFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=CN=C(N=C2Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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